2,3-dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide is a benzamide derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Benzamides are a significant class of amide compounds widely used in medical, industrial, and biological sectors due to their versatile properties .
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have shown effectiveness against various conditions such as cancer, hypercholesterolemia, and microbial infections .
Mode of Action
It’s worth noting that benzamides have been known to exhibit antioxidant, free radical scavenging, and metal chelating activity .
Biochemical Pathways
Benzamides have been known to exhibit antioxidant activity, suggesting they may interact with oxidative stress pathways .
Result of Action
Some benzamides have shown effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Action Environment
It’s worth noting that the effectiveness of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
The synthesis of 2,3-dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide typically involves starting from 2,3-dimethoxybenzoic acid and reacting it with appropriate amine derivatives. The reaction is often carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields of the product can vary, but they are generally in the range of 43-50% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.
Chemical Reactions Analysis
2,3-Dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2,3-Dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Comparison with Similar Compounds
2,3-Dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide can be compared with other benzamide derivatives such as:
- 2,3-Dimethoxy-N-(2-propynyl)benzamide
- 3-Acetoxy-2-methylbenzamide These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct antioxidant and antibacterial activities .
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-methoxy-2-phenylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-5-20(25-4,15-10-7-6-8-11-15)14-21-19(22)16-12-9-13-17(23-2)18(16)24-3/h6-13H,5,14H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCAUUJTPIHIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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